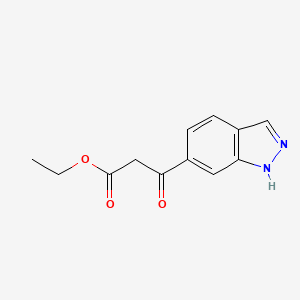
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
Indazole-containing compounds have a wide variety of medicinal applications and have gained considerable attention in the field of medicinal chemistry . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
While there isn’t specific information available on the molecular structure of this compound, related compounds have been studied. For example, the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]-ethyl-idene}-6-methyl-2H-pyran-2,4(3H)-dione has been reported .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives are diverse. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Applications De Recherche Scientifique
Bioanalytical Method Development for Acetylcholinesterase Inhibitors : Nemani et al. (2018) established a quantitative bioanalytical method for a novel molecule with potent acetylcholinesterase inhibition property, which includes Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate. This method was developed using Liquid Chromatography-Mass Spectrometry and validated following the USFDA bioanalytical method validation guideline, highlighting its potential in drug development and pharmacokinetics studies (Nemani, Shard, & Sengupta, 2018).
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) conducted a study on polymorphic forms of a related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. Using spectroscopic and diffractometric techniques, they characterized the polymorphic forms, highlighting the importance of understanding polymorphism in the development of pharmaceuticals (Vogt, Williams, Johnson, & Copley, 2013).
Cytotoxicity Evaluation in Cancer Research : Almeida et al. (2021) evaluated the cytotoxicity of RuII-bipy complexes containing ligands like ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)-3-oxopropanoate. This study provides insights into the potential of such compounds in developing more efficient, selective, and less harmful drugs for cancer treatment (Almeida et al., 2021).
Anticancer Potential in Drug Synthesis : Abdel-Aziz et al. (2013) synthesized novel compounds including Ethyl 3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propanoates, displaying significant activity against colon cancer and leukemia cell lines. This indicates the potential role of such compounds in the development of anticancer drugs (Abdel‐Aziz et al., 2013).
Biomedical Applications of Poly(2-oxazoline)s : Lorson et al. (2018) reviewed the development of poly(2-oxazoline) based biomaterials, a family of polymers which includes compounds like 2-ethyl-2-oxazoline. Their study discusses the rich chemistry and synthesis of these polymers, highlighting their potential in various biomedical applications (Lorson et al., 2018).
Mécanisme D'action
Target of Action
Indazole-containing compounds, which include ethyl 3-(1h-indazol-6-yl)-3-oxopropanoate, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole-containing compounds are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole-containing compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Safety and Hazards
Orientations Futures
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, the development of new synthetic approaches and the exploration of their biological activities are promising future directions .
Analyse Biochimique
Biochemical Properties
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the regulation of cell growth, proliferation, and survival . Additionally, this compound may interact with other enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell cycle regulation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, indazole derivatives have been shown to inhibit HIV protease by binding to its active site, preventing the cleavage of viral polyproteins . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can influence the compound’s activity, stability, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, indazole derivatives have been shown to interact with organic anion transporters, influencing their cellular uptake and distribution . The localization and accumulation of this compound in specific tissues or cellular compartments can impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indazole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound can also impact its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-9-7-13-14-10(9)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGFEICWZXCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628537 | |
| Record name | Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887411-57-6 | |
| Record name | Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



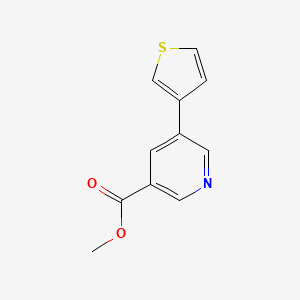

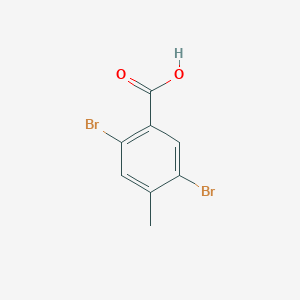
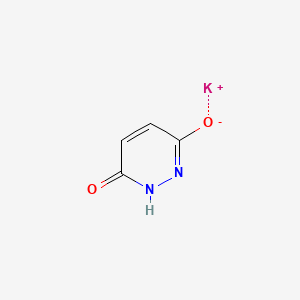
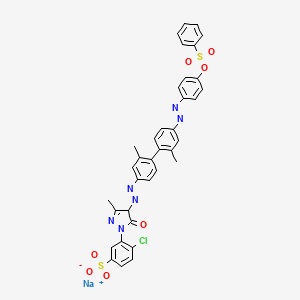
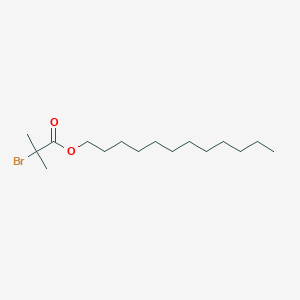

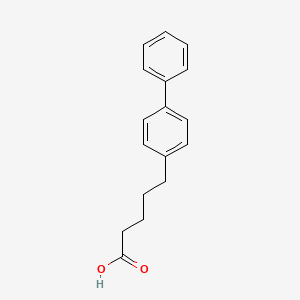
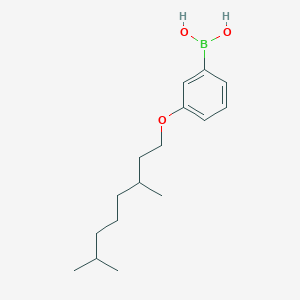

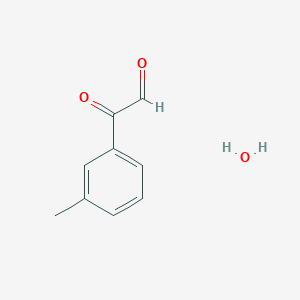

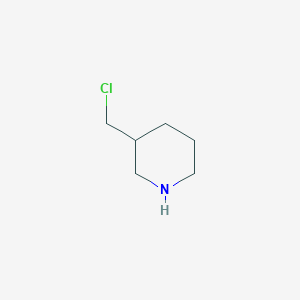
![3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile](/img/structure/B1630089.png)